![molecular formula C25H25N5O4S3 B10830117 N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830117.png)
N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FHT-1015 is a potent and selective allosteric inhibitor of SMARCA4 and SMARCA2 ATPase, also known as BRG1 and BRM, respectively. These enzymes are part of the BRG/Brahma-associated factors (BAF) complex, which plays a crucial role in chromatin remodeling and gene expression regulation. FHT-1015 has shown significant potential in inhibiting these enzymes, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
The chemical name of FHT-1015 is (S)-1-(Methylsulfonyl)-N-[4-(methylthio)-1-oxo-1-[[4-[3-(pyridin-4-yl)phenyl]thiazol-2-yl]amino]butan-2-yl]-1H-pyrrole-3-carboxamide . The synthetic route typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and cost-effectiveness .
Chemical Reactions Analysis
FHT-1015 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FHT-1015 may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Scientific Research Applications
FHT-1015 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of SMARCA4 and SMARCA2 in chromatin remodeling and gene expression. In biology, it helps researchers understand the mechanisms of chromatin accessibility and transcription factor binding. In medicine, FHT-1015 is being investigated for its potential therapeutic applications in treating cancers that depend on SMARCA4 and SMARCA2 activity. Its ability to induce lineage-specific changes in chromatin accessibility makes it a valuable compound for studying cancer biology and developing targeted therapies .
Mechanism of Action
FHT-1015 exerts its effects by selectively inhibiting the ATPase activity of SMARCA4 and SMARCA2. This inhibition prevents the binding of cancer-associated transcription factors, such as SOX10 and MITF, to chromatin, leading to changes in gene expression. The compound induces lineage-specific changes in chromatin accessibility, which can result in the suppression of gene expression programs essential for cancer cell survival and proliferation . The molecular targets of FHT-1015 are the ATPase domains of SMARCA4 and SMARCA2, and its mechanism of action involves allosteric inhibition, which is distinct from other known inhibitors .
Comparison with Similar Compounds
FHT-1015 is unique in its selectivity and potency as an allosteric inhibitor of SMARCA4 and SMARCA2. Similar compounds include other inhibitors of chromatin remodeling enzymes, such as EZH2 inhibitors (e.g., Tazemetostat), LSD1 inhibitors, and BRD4 inhibitors. FHT-1015 stands out due to its specific targeting of SMARCA4 and SMARCA2, which are critical for the function of the BAF complex. This specificity makes FHT-1015 a valuable tool for studying the role of these enzymes in cancer and other diseases .
Properties
Molecular Formula |
C25H25N5O4S3 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C25H25N5O4S3/c1-35-13-9-21(27-23(31)20-8-12-30(15-20)37(2,33)34)24(32)29-25-28-22(16-36-25)19-5-3-4-18(14-19)17-6-10-26-11-7-17/h3-8,10-12,14-16,21H,9,13H2,1-2H3,(H,27,31)(H,28,29,32)/t21-/m0/s1 |
InChI Key |
FAYSHZVDWADZMD-NRFANRHFSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Canonical SMILES |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



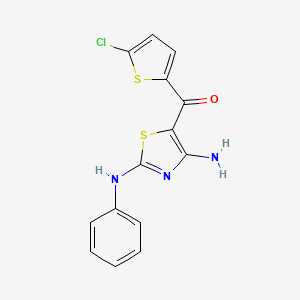
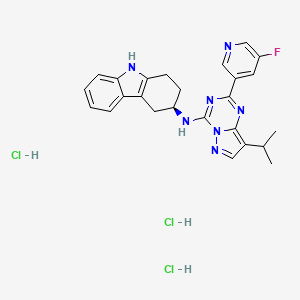
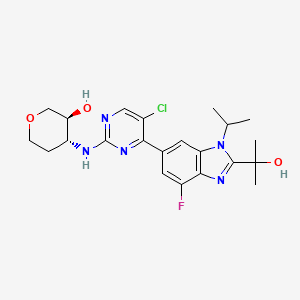
![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)
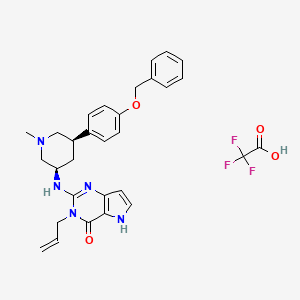
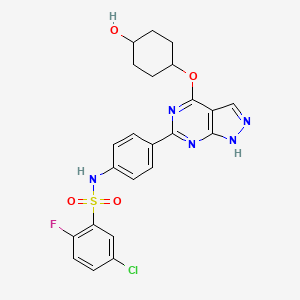
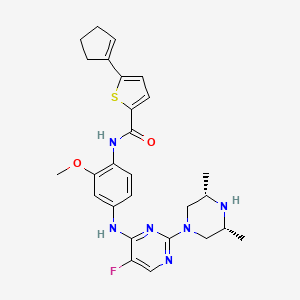
![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)
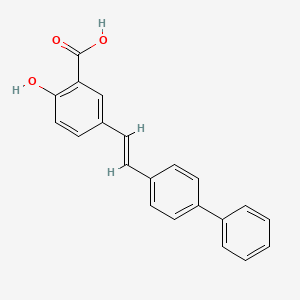
![N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830120.png)
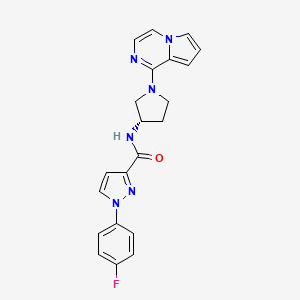
![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)
